molecular formula C8H5Cl2N3O2 B12500414 Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate

Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No.: B12500414
M. Wt: 246.05 g/mol
InChI Key: KWEXFBFBRKVYLJ-UHFFFAOYSA-N
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Description

Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with chlorine atoms at positions 5 and 7 and a methyl ester group at position 2. For instance, its ethyl ester analog (CAS 1232224-62-2) has a molecular formula of C₉H₇Cl₂N₃O₂ and a molecular weight of 260.07 g/mol . The methyl ester isomer at position 3 (CAS 1053656-37-3) has a molecular formula of C₈H₅Cl₂N₃O₂ and a molecular weight of 246.05 g/mol .

Synthesis: The compound is typically synthesized via chlorination of dihydroxy precursors using phosphorus oxychloride (POCl₃), followed by esterification. For example, describes the synthesis of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine through chlorination of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol, achieving a 61% yield . highlights a similar route starting from dimethyl malonate and aminopyrazole, yielding 5,7-dichloropyrazolo[1,5-a]pyrimidine intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate typically involves the reaction of pyrazolo[1,5-a]pyrimidine-5,7-dione with phosphorus oxychloride and N,N-dimethylaniline. The reaction mixture is heated under reflux for several hours, followed by extraction with ethyl acetate and purification to obtain the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions: Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at the 5 and 7 positions are susceptible to nucleophilic attack, leading to substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, although specific details are not widely documented.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

    Oxidation and Reduction: Standard oxidizing and reducing agents, such as potassium permanganate and sodium borohydride, can be employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an amine can yield the corresponding amino derivative of the compound.

Scientific Research Applications

Chemistry: Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate is used as a building block in the synthesis of various heterocyclic compounds. Its reactivity and structural features make it valuable in the development of new chemical entities.

Biology and Medicine: Its derivatives have been explored for their biological activities, including antiviral, anticancer, and antimicrobial properties .

Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of advanced materials, such as fluorescent dyes and sensors. Its unique structural properties contribute to the development of materials with specific optical and electronic characteristics .

Mechanism of Action

The mechanism of action of Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate is not fully elucidated. its biological activity is believed to involve interactions with specific molecular targets, such as enzymes and receptors. The compound may exert its effects through the inhibition of key enzymes or modulation of receptor activity, leading to therapeutic outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Pattern and Physicochemical Properties

The table below compares key parameters of Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate with analogous compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key References
Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate Cl (5,7), CO₂Me (3) C₈H₅Cl₂N₃O₂ 246.05 1053656-37-3
Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate Cl (5,7), CO₂Et (2) C₉H₇Cl₂N₃O₂ 260.07 1232224-62-2
5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile Cl (5,7), CN (3) C₇H₂Cl₂N₄ 213.02 845895-95-6
5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid Ph (5,7), COOH (2) C₁₉H₁₃N₃O₂ 315.33 299406-03-4

Key Observations :

  • Positional Isomerism : The carboxylate group’s position (2 vs. 3) affects molecular weight and reactivity. For example, the methyl ester at position 3 is lighter (246.05 g/mol) than the ethyl ester at position 2 (260.07 g/mol) .
  • Aromatic vs. Electron-Withdrawing Substituents : The diphenyl derivative (CAS 299406-03-4) exhibits higher molecular weight and altered electronic properties due to phenyl groups, which may influence π-π stacking in biological targets .

Chlorination Efficiency

  • Methyl/Ethyl Esters: Chlorination of dihydroxy precursors with POCl₃ yields 5,7-dichloro derivatives. reports a 61% yield for 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine , while notes a lower yield (38%) for a benzyloxy-substituted analog, possibly due to steric hindrance .
  • Nitrile Derivatives : Synthesized via SNH methodology (nucleophilic substitution of hydrogen), involving bromination and Grignard reactions, as described in .

Functionalization

  • Morpholine Substitution : demonstrates that the chlorine at position 7 is more reactive, allowing selective substitution with morpholine to form 4-{5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine (94% yield) .
  • Cross-Coupling Reactions : Suzuki and Buchwald–Hartwig couplings are employed to introduce aryl/heteroaryl groups. For example, compound 3 in undergoes Suzuki reactions with boronic acids (55–61% yields) .

Critical Analysis of Contradictions and Limitations

  • Positional Isomer Ambiguity : The evidence predominantly describes 3-carboxylate and ethyl ester analogs. The exact synthetic route for the 2-carboxylate methyl ester remains unclear, suggesting a gap in literature .
  • Yield Variability : Chlorination yields range from 38% to 61%, likely due to substrate-specific steric and electronic effects .
  • Biological Data Scarcity: Limited evidence directly links these compounds to specific biological activities, necessitating further pharmacological studies.

Biological Activity

Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS Number: 1211583-00-4) is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activities, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Formula: C8H6Cl2N3O2
Molecular Weight: 221.06 g/mol
IUPAC Name: this compound
Appearance: Solid

Synthesis

The synthesis of this compound involves several steps starting from 5-amino-3-methylpyrazole. The compound is synthesized through chlorination and subsequent nucleophilic substitution reactions. The general synthetic pathway includes:

  • Formation of Dihydroxy-Heterocycle: 5-amino-3-methylpyrazole reacts with diethyl malonate in the presence of sodium ethanolate.
  • Chlorination: The resulting dihydroxy compound undergoes chlorination using phosphorus oxychloride.
  • Nucleophilic Substitution: The chlorinated intermediate is treated with morpholine to yield the final product.

Biological Activity

This compound exhibits a variety of biological activities, particularly as an inhibitor of specific kinases and as an antimicrobial agent.

Inhibition of Kinases

Research has demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine compounds can inhibit PI3K isoforms. For instance:

CompoundIC50 (µM)Target Kinase
Compound 70.47PI3Kδ
Compound 53.56PI3Kδ
Compound 62.30PI3Kδ

The above data indicates that this compound and its derivatives show promising inhibition against PI3Kδ, which is implicated in various cancers and inflammatory diseases .

Antimicrobial Activity

In vitro studies have shown that related compounds exhibit moderate antimicrobial activity against pathogenic bacteria and fungi. For example:

  • Pseudomonas aeruginosa : MIC = 0.21 μM
  • Escherichia coli : MIC = 0.21 μM

These results highlight the potential of this compound as a lead compound for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at the 5 and 7 positions of the pyrazolo[1,5-a]pyrimidine core significantly affect biological activity. Compounds with specific substituents demonstrate enhanced potency against targeted enzymes and microorganisms.

Case Studies

Several studies have been conducted to evaluate the efficacy of pyrazolo[1,5-a]pyrimidine derivatives:

  • Study on CDK Inhibition : Compounds were evaluated for their ability to inhibit cyclin-dependent kinases (CDKs), showing selective inhibition profiles that suggest potential applications in cancer therapy .
  • Antimicrobial Screening : A series of thiazolopyridine derivatives were screened for antimicrobial activity, revealing promising results against common pathogens .

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed to prepare methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate and its derivatives?

The synthesis of halogenated pyrazolo[1,5-a]pyrimidines often involves Pd-catalyzed sequential arylation and alkynylation to introduce substituents at the 5- and 7-positions. For example, Pd catalysis with PyBroP as an activator enables efficient C–O bond activation, yielding 5,7-disubstituted derivatives . Additionally, multicomponent reactions under solvent-free conditions (e.g., using acetylacetone, aldehydes, and amines at 150–160°C) can generate fused pyrazolo-pyrimidine scaffolds, though yields may vary due to competing side reactions . Nucleophilic substitutions with NaH/K₂CO₃ in polar aprotic solvents (e.g., DMF) are also viable for functionalizing the core structure .

Q. How can NMR spectroscopy be optimized to confirm the configuration of substituted pyrazolo[1,5-a]pyrimidines?

NMR is critical for resolving regioisomers and stereochemistry. For example, ¹H-¹H NOESY experiments can distinguish anti- vs. syn-configurations in dearomatized products. In the reduction of ethyl 5,7-dimethyl derivatives, NMR confirmed the exclusive formation of the anti-isomer (δ 4.2–5.0 ppm for diastereotopic protons), validated by coupling constants and 2D correlations . ¹³C DEPT-135 aids in identifying quaternary carbons, particularly at the 2- and 3-positions, where ester groups (e.g., COOCH₃ at ~165 ppm) influence electron density .

Q. What safety protocols are essential when handling halogenated pyrazolo-pyrimidine intermediates?

  • Use glove boxes for air-sensitive reactions (e.g., reductions with LiAlH₄) to prevent decomposition .
  • Employ HPLC-grade solvents (DMF, acetonitrile) to minimize impurities during purification .
  • Waste segregation : Halogenated by-products require neutralization (e.g., with NaHCO₃) before disposal via certified hazardous waste facilities .

Advanced Questions

Q. How can regioselectivity in C–H functionalization at the 5- and 7-positions be controlled?

Regioselectivity depends on electronic and steric directing groups . For example:

  • Electron-withdrawing groups (Cl, CN) at the 2-position activate the 5- and 7-positions for electrophilic substitution.
  • Pd-catalyzed C–H arylation with (pseudo)aryl halides favors the 7-position due to lower steric hindrance .
  • Microwave-assisted synthesis (100–120°C, 30 min) enhances selectivity for 5-substitution in dichlorinated derivatives by accelerating kinetic control .

Q. What strategies mitigate low yields in solvent-free multicomponent reactions?

Low yields (5–22%) in solvent-free syntheses arise from competing dimerization of intermediates. Mitigation approaches include:

  • Catalyst optimization : Sulfamic acid (5 mol%) improves yields to ~45% by stabilizing reactive intermediates .
  • Stepwise addition : Sequential introduction of acetylacetone and aldehydes reduces side reactions .
  • Microwave irradiation : Reduces reaction time (from 12 h to 2 h), minimizing thermal degradation .

Q. How do computational methods predict the bioactivity of methyl 5,7-dichloro derivatives?

  • Docking studies (e.g., with HIV-1 reverse transcriptase) highlight hydrogen bonding between the 2-carboxylate group and Lys101 residue, explaining antiviral activity .
  • QSAR models correlate Cl substituents with enhanced logP (2.8–3.5), improving blood-brain barrier penetration for CNS targets .
  • DFT calculations (B3LYP/6-31G*) predict electrophilic reactivity at the 3-position, guiding functionalization for kinase inhibitors .

Q. What mechanistic insights explain the stereoselectivity in pyrazolo-pyrimidine dearomatization?

Dearomatization via NaBH₄ reduction proceeds through a hydride attack at the electron-deficient pyrimidine ring, forming a tetrahedral intermediate. The anti-configuration is favored due to steric repulsion between the ester group (C-2) and substituents at C-5/C-7. Ethyl esters (vs. methyl) enhance solubility in ethanol, facilitating isolation of the anti-isomer (>90% diastereomeric excess) .

Properties

Molecular Formula

C8H5Cl2N3O2

Molecular Weight

246.05 g/mol

IUPAC Name

methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate

InChI

InChI=1S/C8H5Cl2N3O2/c1-15-8(14)4-2-7-11-5(9)3-6(10)13(7)12-4/h2-3H,1H3

InChI Key

KWEXFBFBRKVYLJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN2C(=C1)N=C(C=C2Cl)Cl

Origin of Product

United States

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